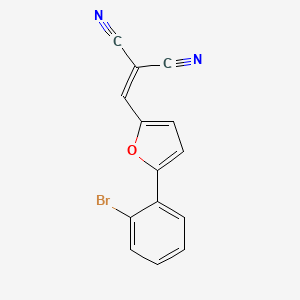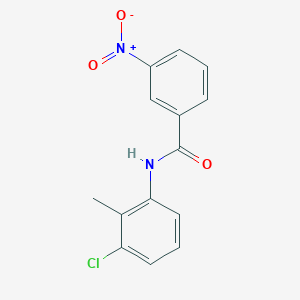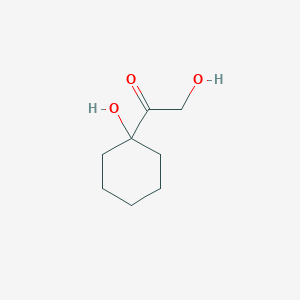
N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with methoxy and chlorobenzyl substituents, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 2-methoxybenzohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The presence of chlorobenzyl and methoxy groups allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-1-naphthohydrazide
- 4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide stands out due to its specific combination of methoxy and chlorobenzyl groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
478655-45-7 |
|---|---|
Formule moléculaire |
C23H21ClN2O4 |
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-28-20-6-4-3-5-19(20)23(27)26-25-14-17-9-12-21(22(13-17)29-2)30-15-16-7-10-18(24)11-8-16/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+ |
Clé InChI |
XWWDDMRJNKUTHA-AFUMVMLFSA-N |
SMILES isomérique |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
SMILES canonique |
COC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)



![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)









